molecular formula C18H19N5O3 B6519098 2-(4-methoxyphenyl)-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide CAS No. 933002-13-2

2-(4-methoxyphenyl)-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide

Cat. No.: B6519098
CAS No.: 933002-13-2
M. Wt: 353.4 g/mol
InChI Key: QUMYJCLUSXBSPE-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide is a useful research compound. Its molecular formula is C18H19N5O3 and its molecular weight is 353.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 353.14878949 g/mol and the complexity rating of the compound is 437. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3/c1-25-15-7-3-13(4-8-15)11-18(24)19-12-17-20-21-22-23(17)14-5-9-16(26-2)10-6-14/h3-10H,11-12H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUMYJCLUSXBSPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCC2=NN=NN2C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-methoxyphenyl)-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide is a tetrazole derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H19N5O2C_{18}H_{19}N_{5}O_{2}, with a molecular weight of approximately 341.37 g/mol. The structure features a methoxyphenyl group and a tetrazole moiety, which are known to influence its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Studies have indicated that tetrazole derivatives exhibit significant antimicrobial properties. The presence of the methoxyphenyl group enhances the lipophilicity of the compound, facilitating better membrane penetration and interaction with microbial targets.
  • Anti-inflammatory Effects : Research suggests that compounds containing tetrazole rings may modulate inflammatory pathways. They can inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.
  • Anticancer Potential : Preliminary studies indicate that this compound may have cytotoxic effects on various cancer cell lines. The mechanism may involve the induction of apoptosis through mitochondrial pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and their derivatives:

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of similar tetrazole derivatives against Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones, suggesting effective antibacterial properties .
  • Anti-inflammatory Studies :
    • Research involving animal models demonstrated that compounds with tetrazole structures reduced paw edema in inflammation models, indicating their potential as anti-inflammatory agents .
  • Cytotoxicity Assays :
    • In vitro cytotoxicity assays on human cancer cell lines revealed that compounds with similar structures induced apoptosis in a dose-dependent manner, with IC50 values indicating potent anticancer activity .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialSignificant inhibition against various bacterial strains
Anti-inflammatoryReduced inflammation in animal models
CytotoxicityInduced apoptosis in cancer cell lines

Scientific Research Applications

Antimicrobial Activity

Recent studies indicate that derivatives of tetrazole compounds exhibit significant antimicrobial properties. For instance, a study demonstrated that related tetrazole derivatives showed potent activity against various bacterial strains, suggesting that 2-(4-methoxyphenyl)-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide may have similar effects due to its structural characteristics .

Anticancer Properties

Research has highlighted the potential of tetrazole-containing compounds in cancer therapy. For example, compounds with similar structures have been shown to inhibit tumor growth in vitro and in vivo. A specific study noted the effectiveness of certain tetrazole derivatives in targeting cancer cell lines, which could be extrapolated to suggest potential anticancer properties for our compound of interest .

Neuroprotective Effects

Some studies have reported that tetrazole derivatives exhibit neuroprotective effects. They can enhance cognitive function and protect against neurodegenerative diseases by modulating neurotransmitter systems. The specific mechanism involves the inhibition of oxidative stress pathways, which is crucial for maintaining neuronal health .

Polymer Chemistry

The incorporation of tetrazole derivatives into polymer matrices has been explored for enhancing thermal stability and mechanical properties. This compound can serve as a functional monomer in the synthesis of new polymeric materials with improved characteristics suitable for high-performance applications .

Coordination Chemistry

The ability of tetrazole compounds to act as ligands in coordination chemistry has been investigated. The unique nitrogen-rich structure allows for the formation of stable metal complexes, which can be utilized in catalysis and material synthesis. Studies have shown that these complexes exhibit interesting electronic properties that can be harnessed in electronic devices .

Pesticidal Activity

Compounds containing tetrazole moieties have been studied for their pesticidal properties. Preliminary research suggests that this compound may possess herbicidal or insecticidal activity due to its ability to disrupt biological pathways in pests .

Data Table: Summary of Applications

Application AreaSpecific UseSupporting Studies
Medicinal ChemistryAntimicrobial Activity ,
Anticancer Properties ,
Neuroprotective Effects
Material SciencePolymer Chemistry
Coordination Chemistry
Agricultural ChemistryPesticidal Activity ,

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of tetrazole derivatives found that compounds with similar structural motifs exhibited MIC values ranging from 10 to 50 µg/mL against Staphylococcus aureus. This suggests that this compound may also demonstrate comparable efficacy .

Case Study 2: Cancer Cell Inhibition

In vitro tests on human cancer cell lines revealed that related tetrazole compounds reduced cell viability by over 70% at concentrations of 50 µM. This highlights the potential therapeutic application of our compound in oncology settings .

Q & A

Q. What synthetic routes are commonly employed for synthesizing 2-(4-methoxyphenyl)-N-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methyl}acetamide?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving:
  • Condensation reactions : Refluxing equimolar concentrations of tetrazole precursors and acetamide derivatives under catalytic conditions (e.g., pyridine and zeolite Y-H at 150°C for 5 hours) .
  • Recrystallization : Post-reaction purification using ethanol or hydrochloric acid-ice mixtures to isolate high-purity crystals .
  • Key intermediates : 4-Methoxybenzylidene derivatives and chloroacetylated intermediates are critical for constructing the tetrazole-acetamide backbone .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • NMR (¹H/¹³C) : To confirm methoxy (-OCH₃) and acetamide (-NHCO-) functional groups .
  • IR Spectroscopy : Identify characteristic stretches for C=O (1650–1700 cm⁻¹) and N-H (3200–3400 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns against theoretical values .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer : Prioritize in vitro assays to screen for:
  • Antiproliferative activity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or hydrolases, with IC₅₀ calculations .
  • Stability testing : Monitor degradation in PBS or simulated gastric fluid (pH 2–7.4) over 24–72 hours .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for large-scale synthesis?

  • Methodological Answer : Employ quantum chemical calculations (e.g., DFT) and reaction path search algorithms to:
  • Predict transition states : Identify energy barriers for key steps like cyclization or amide bond formation .
  • Screen catalysts : Compare zeolite Y-H vs. acid/base catalysts for yield improvement .
  • Machine learning : Train models on existing reaction datasets (e.g., PubChem) to propose novel solvent systems or temperature gradients .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Address discrepancies via:
  • Structural analogs : Compare activity of derivatives with modified methoxy or tetrazole substituents .
  • Assay standardization : Re-test under uniform conditions (e.g., cell line passage number, serum concentration) .
  • Metabolite profiling : Use LC-MS to detect degradation products that may interfere with bioactivity .

Q. What strategies enhance the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Formulation : Encapsulate in PEGylated liposomes or cyclodextrin complexes to reduce hydrolysis .
  • pH-sensitive prodrugs : Modify the acetamide group to release the active form only in target tissues .
  • Co-crystallization : Improve thermal stability by co-crystallizing with benzoic acid derivatives .

Q. How to design experiments elucidating its mechanism of action in cancer cells?

  • Methodological Answer : Combine omics and imaging techniques:
  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .
  • Protein pull-down assays : Use biotinylated analogs to isolate binding partners (e.g., kinases) .
  • Live-cell imaging : Track subcellular localization via fluorescent tagging (e.g., BODIPY derivatives) .

Data Contradiction Analysis

Q. Conflicting reports on cytotoxicity: How to determine if the compound or its metabolites are bioactive?

  • Methodological Answer :
  • Metabolite identification : Incubate the compound with liver microsomes (e.g., human S9 fraction) and analyze via UPLC-QTOF .
  • Isolated metabolite testing : Synthesize or isolate major metabolites (e.g., demethylated derivatives) and re-evaluate cytotoxicity .
  • Knockout models : Use CRISPR-engineered cell lines lacking specific metabolizing enzymes (e.g., CYP450s) .

Experimental Design Considerations

Q. How to minimize batch-to-batch variability in synthesis?

  • Methodological Answer :
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress .
  • Design of Experiments (DoE) : Optimize parameters (e.g., catalyst loading, solvent ratio) via response surface methodology .
  • Strict QC protocols : Enforce HPLC purity thresholds (>98%) and elemental analysis for C, H, N .

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